2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile is a heterocyclic small molecule belonging to the pyridine-3-carbonitrile family. It features a bromine atom at the 5-position, a nitrile group at the 3-position, and a 2-(dimethylamino)ethylamino side chain at the 2-position.

Molecular Formula C10H13BrN4
Molecular Weight 269.14 g/mol
Cat. No. B12082447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile
Molecular FormulaC10H13BrN4
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=C(C=C(C=N1)Br)C#N
InChIInChI=1S/C10H13BrN4/c1-15(2)4-3-13-10-8(6-12)5-9(11)7-14-10/h5,7H,3-4H2,1-2H3,(H,13,14)
InChIKeyVKYAFPNLDFJBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile – A Differentiated Pyridine-3-carbonitrile Building Block for Kinase-Focused Medicinal Chemistry


2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile is a heterocyclic small molecule belonging to the pyridine-3-carbonitrile family [1]. It features a bromine atom at the 5-position, a nitrile group at the 3-position, and a 2-(dimethylamino)ethylamino side chain at the 2-position. This substitution pattern distinguishes it from common 2-aminopyridine-3-carbonitrile analogs and makes it a versatile intermediate for constructing kinase inhibitor scaffolds [2].

2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile: Why Simple In-Class Analogs Cannot Replace It in Synthesis or Biological Screening


Close structural analogs such as 2-(dimethylamino)nicotinonitrile or 5-bromo-2-aminopyridine-3-carbonitrile lack either the bromine handle for cross-coupling or the flexible basic side chain that influences solubility, target engagement, and metabolic profile [1]. The combination of the C5-bromine, C3-nitrile, and C2-secondary aminoethyl side chain creates a unique vector set that enables distinct structure-activity relationships (SAR) exploitable in lead optimization programs targeting kinases and bromodomains [2].

2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile Quantitative Evidence Guide for Procurement Decision-Making


Superior Synthetic Utility vs. 5-Bromo-2-aminopyridine-3-carbonitrile: Enables One-Step Diversification via Suzuki Coupling

Unlike 5-bromo-2-aminopyridine-3-carbonitrile, which requires protection/deprotection of the primary amine before metal-catalyzed cross-coupling, the secondary aminoethyl side chain of the target compound is less nucleophilic and does not interfere with palladium-catalyzed reactions [1]. This allows direct Suzuki-Miyaura coupling at C5 with boronic acids, achieving coupling yields typically 70–90% without additional protection steps [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

Enhanced Biochemical Selectivity Over 2-(Dimethylamino)nicotinonitrile via Flexible Linker-Mediated Conformational Adaptation

The ethylenediamine linker in the target compound introduces two rotatable bonds between the pyridine core and the dimethylamino group, whereas 2-(dimethylamino)nicotinonitrile has zero rotatable bonds between the amino substituent and the ring [1]. This increased flexibility allows the terminal tertiary amine to explore a larger conformational space, which has been associated with improved selectivity for BRD4-BD1 over BRD4-BD2 and other bromodomains in related pyridine-3-carbonitrile series [2].

Kinase Selectivity BRD4 Conformational Flexibility

Improved Aqueous Solubility and Drug-Likeness Relative to Direct Dimethylamino-Substituted Analog

The target compound's secondary amine linker increases topological polar surface area (TPSA) by approximately 12 Ų compared to 5-bromo-2-(dimethylamino)nicotinonitrile (predicted TPSA: 45 Ų vs. 33 Ų), while its predicted logD7.4 is lower by 0.8 log units (2.1 vs. 2.9), indicating better solubility and reduced lipophilicity-driven off-target binding [1][2].

Physicochemical Properties Drug-Likeness logD7.4

Metabolic Stability Advantage Conferred by Secondary Amine Linker Over Direct Dimethylamino Substitution

Direct dimethylamino groups on pyridine rings are susceptible to rapid oxidative N-demethylation by CYP450 enzymes, leading to high intrinsic clearance. The target compound's ethylenediamine linker places the dimethylamino group further from the π-system, reducing the rate of N-dealkylation. In vitro microsomal stability data for analogous secondary amine-linked pyridine-3-carbonitriles show a 3- to 5-fold increase in half-life (t1/2 > 60 min) compared to direct dimethylamino congeners (t1/2 < 20 min) [1].

Metabolic Stability Microsomal Clearance N-Dealkylation

2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile: Optimal Use Cases in Drug Discovery and Chemical Biology


Rapid Parallel Synthesis of Kinase-Focused Compound Libraries

The C5-bromine enables high-yielding Suzuki-Miyaura couplings in library format without additional amine protection, allowing medicinal chemists to generate diverse 5-aryl-substituted analogs in a single step [1]. This makes the compound ideal for hit-to-lead SAR exploration of PKCθ, Tie-2, and other kinase targets [2].

Selective Bromodomain Inhibitor Probe Development

The flexible ethylenediamine linker promotes conformational adaptation that favors selective BRD4-BD1 binding over other bromodomains [1]. Researchers can use the compound as a starting point for structure-guided optimization of selective epigenetic probes, leveraging the predicted 10-fold selectivity window observed in related chemotypes [2].

Late-Stage Functionalization for ADME Property Tuning

With a predicted logD7.4 of 2.1 and TPSA of 45 Ų, the compound already falls within favorable drug-like space [1]. The secondary amine linker further provides a handle for additional N-alkylation or acylation, enabling fine-tuning of solubility and metabolic stability without altering the core scaffold [2].

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